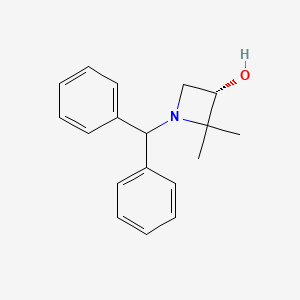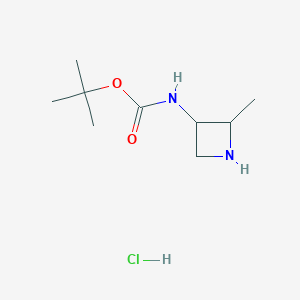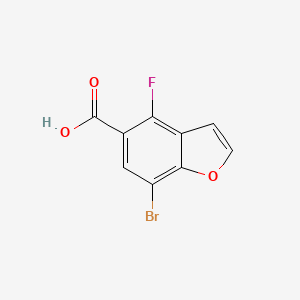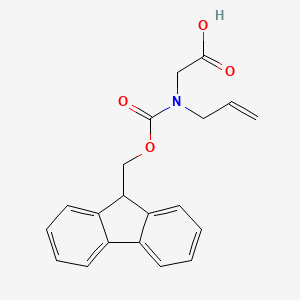![molecular formula C11H8ClN3S B3049922 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine CAS No. 225385-09-1](/img/structure/B3049922.png)
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine
Descripción general
Descripción
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine is a heterocyclic compound that features a unique combination of a thieno[3,2-b]pyridine core with an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine typically involves the construction of the thieno[3,2-b]pyridine core followed by the introduction of the imidazole moiety. Common synthetic methods include:
Condensation Reactions: Utilizing precursors such as 2-aminopyridine and thiophene derivatives under acidic or basic conditions.
Multicomponent Reactions: Combining multiple reactants in a single reaction vessel to form the desired product.
Oxidative Coupling: Employing oxidizing agents to couple the imidazole moiety with the thieno[3,2-b]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups using nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole Derivatives: Compounds such as metronidazole and tinidazole share the imidazole moiety and exhibit similar biological activities.
Thieno[3,2-b]pyridine Derivatives: Compounds like thienopyridine-based drugs (e.g., clopidogrel) share the thieno[3,2-b]pyridine core.
Uniqueness
7-chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine is unique due to its specific combination of the thieno[3,2-b]pyridine core with an imidazole moiety, which imparts distinct chemical and biological properties. This combination allows for diverse applications and potential therapeutic benefits.
Propiedades
IUPAC Name |
7-chloro-2-(3-methylimidazol-4-yl)thieno[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-15-6-13-5-9(15)10-4-8-11(16-10)7(12)2-3-14-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUMCGZQACAQEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC3=NC=CC(=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623854 | |
| Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
225385-09-1 | |
| Record name | 7-Chloro-2-(1-methyl-1H-imidazol-5-yl)thieno[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00623854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![ethyl 1-benzyl-4-[(2-ethoxy-2-oxoethyl)amino]-2,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3049853.png)


![2,10-diazahexacyclo[11.11.1.02,11.04,9.014,19.021,25]pentacosa-1(24),4,6,8,10,12,14,16,18,21(25),22-undecaene-3,20-dione](/img/structure/B3049859.png)

